5-Bromo-3-difluoromethoxy-2-fluorophenol
Description
5-Bromo-3-difluoromethoxy-2-fluorophenol is a halogenated phenolic compound characterized by a bromine atom at the 5-position, a difluoromethoxy group at the 3-position, and a fluorine atom at the 2-position of the phenol ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy substituents, which is critical for optimizing pharmacokinetic profiles in drug development .
Properties
IUPAC Name |
5-bromo-3-(difluoromethoxy)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZSPVZEONYNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Bromo-3-difluoromethoxy-2-fluorophenol involves several steps, typically starting with the bromination of a suitable precursor. One common method involves the bromination of 3-difluoromethoxy-2-fluorophenol using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure the desired product is obtained.
Industrial production methods for this compound may involve continuous flow processes to enhance yield and safety. For example, tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then converted to the desired brominated product . This method offers advantages such as improved reaction stability, reduced side reactions, and energy efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
5-Bromo-3-difluoromethoxy-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, often using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminophenol derivatives, while oxidation reactions can produce quinones.
Scientific Research Applications
5-Bromo-3-difluoromethoxy-2-fluorophenol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research involving this compound may lead to the discovery of new drugs or therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-3-difluoromethoxy-2-fluorophenol depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The molecular targets and pathways involved can vary, but typically include interactions with active sites or binding pockets of proteins, leading to changes in their activity or conformation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 5-bromo-3-difluoromethoxy-2-fluorophenol and related halogenated phenols:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethoxy group in the target compound provides stronger electron-withdrawing effects than chlorine or methoxy groups, influencing reactivity in electrophilic substitution reactions .
- Lipophilicity: Difluoromethoxy and ethoxy groups enhance lipophilicity compared to hydroxyl or amino substituents, improving membrane permeability in drug candidates .
Physicochemical Properties
- Melting Points: Compounds with multiple halogens (e.g., 5-bromo-2,4-dichlorophenol, m.p. 408–410 K ) exhibit higher melting points than mono-halogenated derivatives due to stronger intermolecular forces.
- Solubility : The difluoromethoxy group in the target compound likely increases solubility in organic solvents (e.g., dichloromethane, acetone) compared to polar hydroxylated analogues .
Biological Activity
5-Bromo-3-difluoromethoxy-2-fluorophenol is a chemical compound with notable biological activity, primarily due to its potential as an enzyme inhibitor and its applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H4BrF3O2
- Molecular Weight : 257 g/mol
- IUPAC Name : 5-bromo-3-(difluoromethoxy)-2-fluorophenol
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor, binding to the active sites of enzymes, which can alter their conformational state and hinder their normal function. This interaction is crucial in various biological processes, including:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
- Protein-Ligand Interactions : Research indicates that it may influence protein dynamics, providing insights into drug design and development.
In Vitro Studies
A variety of in vitro studies have demonstrated the biological activity of this compound. For example:
- Enzyme Inhibition Assays : These assays have shown that the compound can effectively inhibit certain enzymes, which is critical for understanding its potential therapeutic uses.
- Cytotoxicity Tests : Preliminary cytotoxicity tests indicate that the compound may exhibit selective toxicity towards cancer cells, suggesting potential applications in oncology.
Case Studies
Several case studies have highlighted the significance of this compound in biological research:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Another study explored the molecular mechanisms through which this compound exerts its effects on cellular pathways, revealing alterations in signaling cascades associated with apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Bromo-3-(difluoromethoxy)benzene | Lacks additional fluorine on phenol | Moderate enzyme inhibition |
| 5-Bromo-2-difluoromethoxy-3-fluorophenol | Positional isomer with different activity | Varies based on substitution position |
| 2-Bromo-5-(difluoromethyl)pyridine | Contains a pyridine ring | Different binding affinity and activity |
Applications in Research and Industry
This compound has several applications:
- Pharmaceutical Development : Its role as an intermediate in synthesizing more complex organic molecules is significant for drug discovery.
- Biological Research : The compound serves as a valuable tool for studying enzyme kinetics and protein interactions.
- Industrial Uses : It is utilized in producing specialty chemicals and materials due to its unique chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
